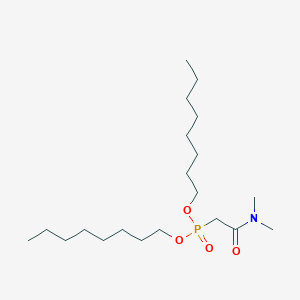
dioctyl (N,N-dimethylcarbamoylmethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioctyl (N,N-dimethylcarbamoylmethyl)phosphonate is an organophosphorus compound with the molecular formula C20H42NO4P and a molecular weight of 391.536 g/mol . This compound is known for its unique chemical structure, which includes a phosphonate group bonded to a carbamoylmethyl group and two octyl chains. It is primarily used in scientific research and industrial applications due to its distinctive properties.
Méthodes De Préparation
The synthesis of dioctyl (N,N-dimethylcarbamoylmethyl)phosphonate typically involves the reaction of N,N-dimethylcarbamoyl chloride with dioctyl phosphite under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Dioctyl (N,N-dimethylcarbamoylmethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Dioctyl (N,N-dimethylcarbamoylmethyl)phosphonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.
Biology: This compound can be used in biochemical assays to study enzyme activity and protein interactions involving phosphonate groups.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the synthesis of bioactive molecules with potential therapeutic effects.
Industry: It is employed in the production of specialty chemicals, including plasticizers, flame retardants, and surfactants
Mécanisme D'action
The mechanism of action of dioctyl (N,N-dimethylcarbamoylmethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors, through its phosphonate group. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are often studied using biochemical and molecular biology techniques to elucidate the compound’s mode of action .
Comparaison Avec Des Composés Similaires
Dioctyl (N,N-dimethylcarbamoylmethyl)phosphonate can be compared with other similar compounds, such as:
Dioctyl (N,N-diethylcarbamoyl)phosphonate: This compound has a similar structure but with diethylcarbamoyl groups instead of dimethylcarbamoyl groups, leading to different chemical and physical properties.
Dimethyl methylphosphonate: A simpler phosphonate compound with different applications, primarily used as a flame retardant and in the production of chemical weapons.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications compared to other phosphonate compounds.
Propriétés
Numéro CAS |
83631-23-6 |
|---|---|
Formule moléculaire |
C20H42NO4P |
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
2-dioctoxyphosphoryl-N,N-dimethylacetamide |
InChI |
InChI=1S/C20H42NO4P/c1-5-7-9-11-13-15-17-24-26(23,19-20(22)21(3)4)25-18-16-14-12-10-8-6-2/h5-19H2,1-4H3 |
Clé InChI |
PDHZWRRGUNXYMB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOP(=O)(CC(=O)N(C)C)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



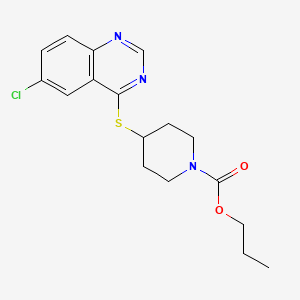
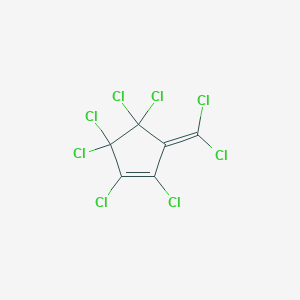
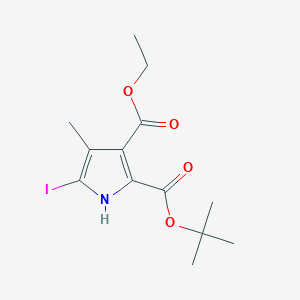
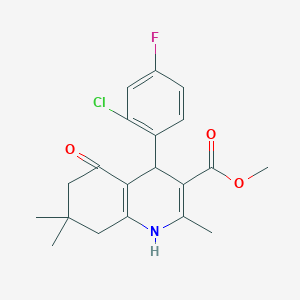

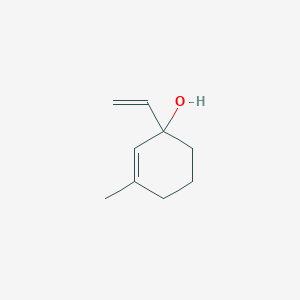

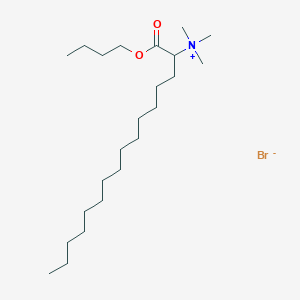
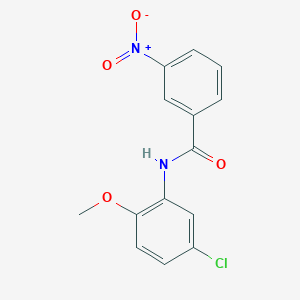

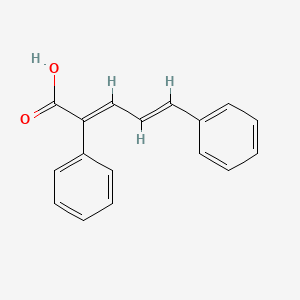

![2-[(Diethylamino)methyl]-3,6-dimethylphenol](/img/structure/B11946929.png)
